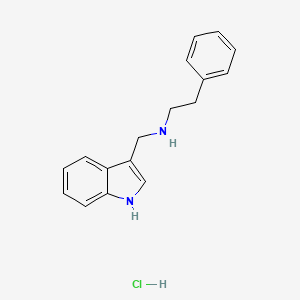

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride

Description

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is a synthetic organic compound featuring a phenethylamine backbone linked via a methyl group to the 3-position of an indole ring, with a hydrochloride counterion. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common pharmacophore in bioactive molecules.

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXFDXPBDVRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

One common approach to synthesize indol-3-ylmethyl amines involves reductive amination of indole-3-carboxaldehyde derivatives with phenethylamine or its derivatives.

Procedure : Indole-3-carboxaldehyde is reacted with phenethylamine in the presence of a reducing agent or catalytic system that promotes reductive amination. For example, ammonium formate with an iridium catalyst in methanol at mild temperature (around 37 °C) for 15 hours has been reported to achieve chemoselective reductive amination with good yields.

-

- The reaction proceeds via formation of an imine intermediate followed by reduction.

- The use of catalytic hydrogenation or transfer hydrogenation methods is preferred for selectivity.

- The product is then converted to the hydrochloride salt by treatment with HCl.

Condensation and Protection Strategies

Another method involves stepwise functional group manipulations on the indole nucleus:

Indole Protection : The indole nitrogen is often protected, e.g., with triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc) groups, to prevent side reactions during subsequent steps.

Halogenation and Substitution : Bromination at the 3-position of the indole ring can be performed using N-bromosuccinimide (NBS), followed by substitution reactions to introduce the methylene linker or amine functionality.

Amine Introduction : The protected indole intermediate can be converted to the corresponding amine by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) and subsequent deprotection steps to yield the free amine hydrochloride salt.

Mannich-Type and Related Reactions

Mannich reactions involving indole derivatives and formaldehyde or related electrophiles can introduce the indol-3-ylmethyl group, which can then be coupled with phenethylamine or its derivatives.

This method requires careful control of reaction conditions to avoid polymerization or side reactions.

Alternative Synthetic Routes

Tscherniac-Einhorn Reaction : Used for related indoline derivatives, involving condensation of indoline with hydroxymethyl derivatives under acidic catalysis, followed by hydrolysis and deprotection to yield amines. Although this is more specific to indoline, similar strategies can be adapted for indole derivatives.

Glyoxamide Intermediates : Preparation of 1H-indole-3-glyoxamides via halogenation, hydrolysis, and amine treatment has been reported in patents. These intermediates can be transformed into various indole derivatives under mild conditions with better yields and fewer hazardous reagents.

Data Table Summarizing Preparation Methods

Detailed Research Findings

Catalytic Reductive Amination : Nguyen et al. demonstrated that reductive amination using an iridium catalyst and ammonium formate in methanol provides a chemoselective and efficient route to 1-(1H-indol-3-yl)ethylamine derivatives. The reaction proceeds smoothly at 37 °C over 15 hours with reproducible yields around 20% in initial reports, with scope for optimization.

Protection and Functionalization : A synthetic sequence involving triisopropylsilyl protection of the indole nitrogen, bromination at the 3-position, and subsequent catalytic hydrogenation to introduce the amine group has been developed. This method allows for selective modification of the indole ring and isolation of intermediates with high purity. The final amine hydrochloride salt is obtained by acid treatment.

Pharmacological Relevance : The preparation of (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride and related compounds is significant due to their potential biological activity, including receptor binding and enzyme inhibition, which motivates the development of efficient synthetic routes.

Environmental and Yield Considerations : Patented methods emphasize the use of milder conditions and inexpensive reagents to improve overall yield and reduce hazardous by-products, highlighting the importance of green chemistry principles in the synthesis of indole derivatives.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction can lead to the formation of indoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology

In biology, this compound is used in the study of cellular processes and signaling pathways. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors .

Medicine

In medicine, (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is being investigated for its potential therapeutic applications. Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Industry

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Substitution Patterns on the Indole Nitrogen

- 1-Benzyl-1H-indol-3-amine hydrochloride (): This compound features a benzyl group on the indole nitrogen and an amine at the 3-position.

- 1-Ethyl-1H-indol-5-amine hydrochloride (): Substitution at the indole nitrogen with an ethyl group and an amine at the 5-position demonstrates how positional isomerism affects bioactivity. The shorter ethyl chain may reduce steric hindrance compared to benzyl or phenethyl groups .

Amine Chain Modifications

- [Benzyl-(1H-indol-3-ylmethyl)-amino]-acetonitrile hydrochloride (): Incorporates a nitrile group and a benzyl substituent. The nitrile’s electron-withdrawing effect could reduce basicity compared to the target compound’s primary amine, impacting solubility and reactivity .

Heterocyclic and Functional Group Variations

- [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride (): The pyridine ring introduces aromatic π-π interactions and hydrogen-bonding capabilities, which may enhance receptor binding compared to purely aliphatic chains .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): These compounds exhibit significant α-glucosidase inhibition (e.g., compound 8q, IC₅₀ = 49.71 µM) and BChE inhibition (e.g., compound 8g, IC₅₀ = 31.62 µM). The indol-3-ylmethyl group is critical for activity, suggesting that the target compound may also interact with similar enzymatic targets .

- Structural variations in the amine chain (e.g., phenethyl vs. benzyl) could modulate this activity .

Antibacterial and Antioxidant Potential

Key Physicochemical Data

*Estimated based on structural analogs.

Biological Activity

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride, also known as a derivative of the indole class of compounds, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety linked to a phenethylamine structure. Its molecular formula is with a molecular weight of approximately 300.83 g/mol. The presence of the indole structure is significant as it is often associated with various pharmacological effects.

The biological activity of (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is believed to involve several mechanisms:

- Serotonergic Activity : Indole derivatives are known to interact with serotonin receptors, influencing mood and behavior.

- Anticancer Properties : Some studies suggest that this compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : It may offer protection against neurodegenerative conditions by modulating neuroinflammatory responses.

Antiproliferative Effects

Recent studies have demonstrated that (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the growth inhibition (GI50) values observed in different cell lines:

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in the MCF-7 and A549 cell lines.

Case Studies

- Study on Neuroprotection : In a study investigating neuroprotective effects, (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride was shown to reduce oxidative stress markers in neuronal cells subjected to toxic insults. The compound decreased reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls.

- Antidepressant-like Effects : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest its potential utility in treating mood disorders.

Q & A

Basic Question: What are the established synthetic routes for (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride, and what key reagents are involved?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination strategies. For example, tertiary amine synthesis (as seen in structurally similar compounds) employs chlorinated intermediates (e.g., chlorobenzyl derivatives) and nucleophilic substitution with phenethylamine. Key reagents include triethylamine (TEA) for acid scavenging and hydrochloric acid for salt formation . Optimization of solvent choice (e.g., dichloromethane or DMF) and reaction time is critical to minimize side products. Characterization via -NMR and -NMR confirms the indole-proton environment and salt formation .

Advanced Question: How can reaction conditions be optimized to maximize yield and purity during synthesis?

Methodological Answer:

Yield optimization requires controlling variables such as:

- Temperature : Maintaining 0–5°C during exothermic steps (e.g., alkylation) to prevent decomposition.

- Catalysts : Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl) to enhance selectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amines, while non-polar solvents (e.g., hexane) aid in purification via precipitation .

Purity is assessed via HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate unreacted indole precursors .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.8–7.5 ppm for indole) and methylene bridges (δ 3.5–4.5 ppm). -NMR confirms carbonyl and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion) with <5 ppm error .

- IR Spectroscopy : N-H stretches (~3400 cm) and C-Cl vibrations (if present) confirm functional groups .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding. Validate using standardized protocols (e.g., FRAP or DPPH for antioxidants ).

- Purity : Trace impurities (e.g., unreacted indole) may confound results. Use orthogonal purification (e.g., preparative HPLC) and quantify impurities via LC-MS .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or fluorescence polarization) to confirm specificity for receptors like serotonin transporters or GPCRs .

Basic Question: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Receptor Studies : Acts as a scaffold for designing serotonin receptor ligands due to its indole-phenethylamine backbone, mimicking endogenous neurotransmitters .

- Enzyme Inhibition : Evaluated against lipoxygenase (LOX) and cholinesterases via in vitro assays, with IC values compared to reference inhibitors (e.g., galantamine for BChE) .

- Antioxidant Screening : Tested in DPPH radical scavenging assays, where electron-donating substituents on the indole ring enhance activity .

Advanced Question: How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., 5-HT receptors). Focus on π-π stacking between the indole ring and receptor aromatic residues .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance binding entropy .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to prioritize derivatives with low RMSD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.